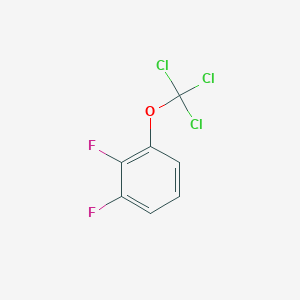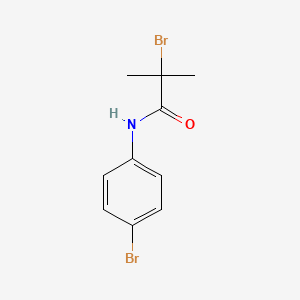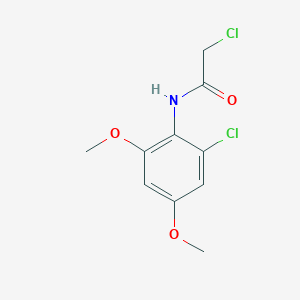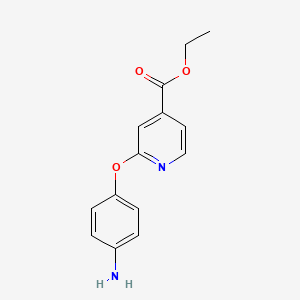![molecular formula C7H2Cl2F4O B1402207 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene CAS No. 1417566-88-1](/img/structure/B1402207.png)
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene
Übersicht
Beschreibung
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene, or 2-C5-CDMFB, is a highly versatile and useful compound used in a variety of scientific applications. It is a difluorinated benzene derivative with a chlorine atom at the 2-position and a chlorodifluoromethoxy group at the 5-position. It is an important intermediate for the synthesis of other compounds, and its unique properties make it useful in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-C5-CDMFB is widely used in a variety of scientific research applications. It is a useful intermediate in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorinated polymers, which have a variety of applications in the medical, electronics, and automotive industries. In addition, 2-C5-CDMFB is used as a reagent in organic synthesis, and it is also used as a catalyst in various reactions.
Wirkmechanismus
2-C5-CDMFB is a highly reactive compound, and its reactivity is due to the presence of the chlorine atom at the 2-position and the chlorodifluoromethoxy group at the 5-position. The chlorine atom is electron-rich and is able to form strong bonds with other molecules, while the chlorodifluoromethoxy group is electron-poor and is able to act as a leaving group in nucleophilic substitution reactions. This makes 2-C5-CDMFB a useful intermediate in organic synthesis.
Biochemical and Physiological Effects
2-C5-CDMFB is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any biological receptors. It is, however, a volatile compound, and it should be handled with care in order to avoid inhalation or skin contact.
Vorteile Und Einschränkungen Für Laborexperimente
2-C5-CDMFB is a highly versatile and useful compound for laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of organic synthesis reactions. It is also a relatively stable compound, which makes it useful for long-term storage. One limitation of 2-C5-CDMFB is that it is a volatile compound, and it should be handled with care in order to avoid inhalation or skin contact.
Zukünftige Richtungen
2-C5-CDMFB has a variety of potential future applications. It could be used as a reagent in the synthesis of fluorinated polymers, which have a variety of applications in the medical, electronics, and automotive industries. It could also be used as a catalyst in a variety of reactions, such as the synthesis of pharmaceuticals and agrochemicals. In addition, 2-C5-CDMFB could be used in the synthesis of other compounds, such as dyes and pigments. Finally, 2-C5-CDMFB could be used in the development of new drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
2-chloro-5-[chloro(difluoro)methoxy]-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-6-4(10)1-3(2-5(6)11)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXNQWRTDUEQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)
![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)

![Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1402135.png)






![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
